Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate
Description
Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound featuring a 1,2,4-triazine core substituted at positions 3, 5, and 6. The triazine ring is functionalized with:
- Position 5: A [3-(trifluoromethyl)phenyl]sulfanyl group (-S-C₆H₃(CF₃)), contributing strong electron-withdrawing properties via the trifluoromethyl (-CF₃) moiety.
- Position 6: An ethyl carboxylate ester (-COOEt), enhancing solubility and serving as a synthetic handle for further modifications.
This compound belongs to a class of triazine derivatives with applications in medicinal chemistry and agrochemical research, owing to the versatility of the triazine scaffold and substituent-driven bioactivity .
Properties
IUPAC Name |
ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S2/c1-2-25-16(24)13-15(21-14(23-22-13)12-7-4-8-26-12)27-11-6-3-5-10(9-11)17(18,19)20/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZCSKGKKCWGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)SC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H12F3N3O2S2
- InChI : InChI=1/C17H12F3N3O2S2/c1-2...
This structure features a triazine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of triazine derivatives, including this compound, as anticancer agents. The following points summarize key findings related to its anticancer activity:
- Cell Line Studies : The compound has been evaluated against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). It exhibited moderate to significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth and survival. Specifically, it suppresses the phosphorylation of AKT at low concentrations (0.1 µM), leading to cell cycle arrest and apoptosis in A549 cells .
- Apoptosis Induction : The compound induces apoptosis in cancer cells through a dose-dependent mechanism, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies
Several studies have documented the biological activity of related triazine compounds:
- Study on Dual PI3Kα/mTOR Inhibitors : A study demonstrated that similar triazine derivatives could effectively inhibit both PI3Kα and mTOR pathways, resulting in reduced tumor growth in vivo .
- Antiviral and Antimicrobial Properties : Beyond anticancer activity, triazine derivatives have shown promise as antiviral and antimicrobial agents. Their broad-spectrum activity makes them suitable candidates for further development in various therapeutic areas .
Data Tables
| Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 0.1 | PI3K/Akt/mTOR inhibition |
| Anticancer | MCF-7 | Moderate | Apoptosis induction |
| Antimicrobial | Various | Variable | Broad-spectrum activity |
Comparison with Similar Compounds
Electronic Effects
Steric and Solubility Considerations
- Methylphenyl Substitution : The 4-methylphenyl group in CAS 338965-81-4 adds steric hindrance, which could impede binding to compact active sites but improve crystallinity.
- Ethyl Carboxylate : Present in all analogs, this group enhances aqueous solubility, facilitating formulation in agrochemical or pharmaceutical contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
